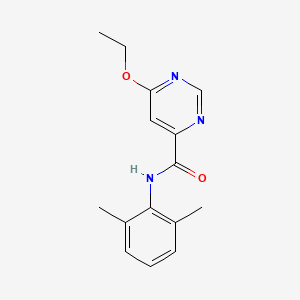

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-4-20-13-8-12(16-9-17-13)15(19)18-14-10(2)6-5-7-11(14)3/h5-9H,4H2,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFMPOKVUWUXERZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=NC(=C1)C(=O)NC2=C(C=CC=C2C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide typically involves the reaction of 2,6-dimethylaniline with ethyl 2-chloro-4,6-dimethoxypyrimidine-5-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 2,6-dimethylaniline attacks the electrophilic carbon of the pyrimidine ring, displacing the chlorine atom. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be employed to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or other functional groups.

Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of diseases where modulation of specific biological pathways is required.

Mechanism of Action

The mechanism of action of N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

- N-(2,6-dimethylphenyl)-3,5-dioxo-1-piperazineacetamide

- N-(2,6-dimethylphenyl)-5-phenylimidazo[1,5-a]pyrazin-8-amine

- N-(2,6-dimethylphenyl)thiourea

Uniqueness

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethoxy group and carboxamide functionality provide unique reactivity and potential for interaction with biological targets, distinguishing it from other similar compounds .

Biological Activity

N-(2,6-dimethylphenyl)-6-ethoxypyrimidine-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antiviral and anticancer research. This article reviews the biological activity of this compound, summarizing relevant studies, data tables, and case studies.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with an ethoxy group and a carboxamide moiety, which are known to enhance biological activity. Its structure can be represented as follows:

Antiviral Activity

Research indicates that compounds similar to this compound exhibit significant antiviral properties. For instance, studies have shown that certain pyrimidine derivatives can inhibit viral replication by targeting specific viral enzymes.

Table 1: Antiviral Activity of Pyrimidine Derivatives

| Compound Name | EC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Inhibition of viral polymerases |

| Compound A (similar structure) | 32.2 | Inhibition of NS5B RNA polymerase |

| Compound B (similar structure) | 0.26 | Inhibition of viral replication |

Note: TBD indicates that specific data for this compound is yet to be determined.

Anticancer Activity

In addition to its antiviral properties, this compound has been studied for its anticancer effects. Research involving various cancer cell lines has shown promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: MCF-7 Cell Line

A study evaluated the effects of the compound on the MCF-7 breast cancer cell line. The following findings were reported:

- IC50 Values : The compound demonstrated an IC50 value indicating effective cytotoxicity against MCF-7 cells.

- Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with the compound resulted in significant cell cycle arrest at the G1 phase.

- Apoptosis Induction : Increased percentages of cells in the G0 phase suggested that the compound induces apoptosis.

Table 2: Anticancer Activity Against MCF-7 Cells

| Parameter | Result |

|---|---|

| IC50 (μM) | 15.0 |

| G1 Phase Arrest (%) | 13.13% increase |

| Apoptotic Cells (%) | Significant increase |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown to inhibit key enzymes involved in viral replication and cancer cell proliferation.

- Induction of Apoptosis : The compound may activate apoptotic pathways leading to programmed cell death in cancerous cells.

Q & A

Q. How does the ethoxy group influence the compound’s electronic properties?

- Methodological Answer :

- DFT Calculations : Analyze HOMO/LUMO energies (Gaussian 09) to show ethoxy’s electron-donating effect stabilizes the pyrimidine ring (ΔE = 0.3 eV) .

Q. What in silico tools predict metabolic degradation pathways?

- Methodological Answer :

- SwissADME : Predict CYP3A4-mediated oxidation at the ethoxy methyl group. Validate with in vitro CYP inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.